The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule notable for its diverse functional groups and potential applications in medicinal chemistry. This compound features a quinazoline core, which is known for its biological activity, particularly in drug development. The presence of the oxadiazole ring contributes to its unique chemical properties and biological interactions.
This compound can be classified under quinazolines and oxadiazoles, which are both significant in pharmacology due to their various therapeutic effects. The oxadiazole moiety is often associated with antimicrobial and anticancer activities, while quinazolines are known for their role as kinase inhibitors and in treating various diseases, including cancer and inflammation. The molecular formula of this compound is , with a molecular weight of approximately 434.51 g/mol .
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity.
The molecular structure of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can be represented using various structural notations:
InChI=1S/C23H22N4O3/c1-4-15-5-7-16(8-6-15)18-10-12-22(26-25-18)31-14-21-24-23(27-30-21)17-9-11-19(28-2)20(13-17)29-3/h5-13H,4,14H2,1-3H3This notation provides a systematic representation of the molecule's connectivity.
The compound features:
The reactivity of this compound can be attributed to the functional groups present:
These reactions are pivotal for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for compounds like this often involves:
Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing cell cycle arrest or apoptosis in tumor cells.
The physical properties include:
Chemical properties involve:
Data from various sources indicate that compounds with similar structures often exhibit good thermal stability and moderate reactivity .
This compound has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9